Technical Monograph: HFC-236ea (1,1,1,2,3,3-Hexafluoropropane)
Technical Monograph: HFC-236ea (1,1,1,2,3,3-Hexafluoropropane)
The following technical guide provides an in-depth characterization of HFC-236ea, tailored for researchers and professionals in pharmaceutical development and physical chemistry.
Structural Dynamics, Electrostatic Profile, and Pharmaceutical Implications
Executive Summary
HFC-236ea (1,1,1,2,3,3-hexafluoropropane) represents a specific structural isomer of the hexafluoropropane family, distinct from the more common fire suppressant HFC-236fa.[1] While historically utilized in niche refrigerant and blowing agent applications, HFC-236ea is gaining attention in pharmaceutical contexts—specifically within Pressurized Metered-Dose Inhaler (pMDI) formulation and solvent engineering—due to its unique boiling point (6.5°C ) and intermediate polarity.
This guide analyzes the molecular structure and dipole moment of HFC-236ea, providing the quantitative grounding necessary to evaluate its potential as a vapor pressure modifier or fluorinated solvent in next-generation drug delivery systems.
Molecular Architecture
The physicochemical behavior of HFC-236ea is dictated by its specific fluorine distribution, which breaks the symmetry found in its isomer, HFC-236fa.
Structural Connectivity
Unlike the symmetric 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), where the central carbon is unsubstituted (
| Carbon Position | Substituents | Hybridization | Electronic Role |
| C1 | 3 Fluorines ( | Strong electron-withdrawing anchor; chemically inert. | |
| C2 | 1 Fluorine, 1 Hydrogen ( | Chiral center (though typically supplied as racemate); introduces asymmetry. | |
| C3 | 2 Fluorines, 1 Hydrogen ( | Terminal polar group; contributes to hydrogen bonding potential. |
Isomeric Comparison (The "ea" vs. "fa" Distinction)
The distinction is critical for regulatory and functional purposes. HFC-236fa has a Global Warming Potential (GWP) of 9,810 , whereas HFC-236ea has a significantly lower GWP of 1,330 (IPCC AR5), making the "ea" isomer a more attractive candidate for sustainability-focused formulations.
Electrostatic Profile: Dipole Moment
The dipole moment is the primary predictor of HFC-236ea’s solvency power and miscibility with Active Pharmaceutical Ingredients (APIs).
Quantitative Values
Experimental determination via dielectric spectroscopy in the liquid phase yields the following electrostatic parameters:
| Parameter | Value | Context |
| Apparent Dipole Moment ( | 2.624 D | Measured in liquid phase (223–303 K) [1]. |
| Effective Dipole Moment ( | 2.065 D | Predicted via Kirkwood-Fröhlich theory [1]. |
| Dielectric Constant ( | ~6.0 - 7.5 | Temperature dependent; significantly higher than non-polar propellants. |
Vector Analysis & Solvation Implications
The 2.62 D dipole moment is relatively high for a hydrofluorocarbon (compare to HFC-134a at ~2.06 D). This elevated polarity arises because the C-F dipoles on C1, C2, and C3 do not cancel out geometrically.
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Solvation Mechanism: The permanent dipole allows HFC-236ea to interact effectively with polar moieties on drug molecules, potentially improving the solubility of corticosteroids or bronchodilators that precipitate in less polar propellants.
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Dielectric Screening: The higher dielectric constant suggests HFC-236ea can better stabilize charged transition states or ionic impurities compared to HFC-236fa.
Physicochemical Properties & Pharmaceutical Relevance
HFC-236ea occupies a "Goldilocks" zone between volatile propellants and liquid solvents.
Key Physical Data
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Boiling Point: 6.2°C – 6.5°C (at 1 atm).
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Significance: It is a liquid at standard cold-storage temperatures but vaporizes readily upon actuation or warming. This makes it a "low-pressure" component.
-
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Density: 1.43 g/mL (at 0°C).
-
Vapor Pressure: Significantly lower than HFC-134a or HFC-227ea.
Application in Drug Delivery (pMDI)
In Pressurized Metered-Dose Inhalers, HFC-236ea is rarely used as a sole propellant due to its high boiling point. Instead, it serves as a Vapor Pressure Modifier or Co-solvent .
Formulation Logic:
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Pressure Modulation: Blending HFC-236ea with high-pressure HFC-134a reduces the overall canister pressure, allowing for finer tuning of droplet size distribution (MMAD).
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Solubility Enhancement: Its higher dipole moment (2.62 D) assists in dissolving surfactants or co-solvents (like ethanol) that might otherwise phase-separate.
Experimental Protocol: Dipole Moment Determination
For researchers validating these properties, the following protocol outlines the Direct Capacitance Method used to derive the values cited above.
Methodology: Dielectric Spectroscopy
Objective: Determine the static relative permittivity (
Equipment:
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Precision LCR Meter (Frequency: 10 kHz - 1 MHz).
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High-pressure cylindrical capacitor cell (Stainless steel electrodes, PTFE spacers).
-
Thermostatic bath (Control
K).
Protocol Steps:
-
Calibration: Measure the vacuum capacitance (
) of the empty cell. Calibrate with a standard fluid (e.g., Benzene or Cyclohexane) to determine the lead capacitance ( ). -
Sample Loading: Evacuate the cell and load liquid HFC-236ea under vapor pressure. Ensure no bubbles exist between electrodes.
-
Measurement: Record Capacitance (
) at isothermal steps (e.g., 223 K, 243 K, ... 303 K). -
Calculation:
-
Dipole Derivation: Apply the Kirkwood-Fröhlich equation :
-
Where
(refractive index squared), is density, and is the Kirkwood correlation factor.
-
Strategic Assessment Logic (Visualization)
The following decision tree illustrates how a formulation scientist assesses HFC-236ea for a new drug product.
Figure 1: Decision logic for incorporating HFC-236ea into pharmaceutical propellant systems, balancing polarity needs with environmental constraints.
References
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Ribeiro, A. P., et al. (2007). "Relative Permittivities of 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea), 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea), and 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) in the Liquid Phase." Journal of Chemical & Engineering Data, 52(5), 1824–1829.
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IPCC. (2013).[5] "Climate Change 2013: The Physical Science Basis. Contribution of Working Group I to the Fifth Assessment Report (AR5)." Cambridge University Press.[5] (Source for GWP values).
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Beyerlein, A. L., et al. (1993). "Physical Property Data on Fluorinated Propanes and Butanes as CFC and HCFC Alternatives." Clemson University / P2 InfoHouse.
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National Research Council. (2000).[6][7] "Submarine Exposure Guidance Levels for Selected Hydrofluorocarbons: HFC-236fa, HFC-23, and HFC-404a." The National Academies Press.[6]
Sources
- 1. HFC-236fa [beijingyuji.com]
- 2. Hydrofluorocarbon refrigerants – global warming potential values and safety classifications - DCCEEW [dcceew.gov.au]
- 3. 1,1,1,2,3,3-Hexafluoropropane [webbook.nist.gov]
- 4. stargetgas.com [stargetgas.com]
- 5. ghgprotocol.org [ghgprotocol.org]
- 6. Read "Submarine Exposure Guidance Levels for Selected Hydrofluorocarbons: HFC-236fa, HFC-23,and HFC-404a" at NAP.edu [nationalacademies.org]
- 7. Read "Submarine Exposure Guidance Levels for Selected Hydrofluorocarbons: HFC-236fa, HFC-23,and HFC-404a" at NAP.edu [nationalacademies.org]
